molecular formula C5H7ClO3 B057283 Ethyl malonyl chloride CAS No. 36239-09-5

Ethyl malonyl chloride

Cat. No.: B057283
CAS No.: 36239-09-5
M. Wt: 150.56 g/mol
InChI Key: KWFADUNOPOSMIJ-UHFFFAOYSA-N
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Description

Ethyl Malonyl Chloride is used as a reagent in the synthesis of novel thiadiazoloacrylamide analogs as inhibitors of dengue-2 virus NS2B/NS3 protease. This compound is also used as a reagent in the synthesis of quinolone-benzylpiperidine derivatives as acetylcholinesterase inhibitors and antioxidant hybrids for Alzheimer disease.
This compound is a versatile acylating agent for propargyl alcohols, hydrazines and amines.

Scientific Research Applications

  • Synthesis Methods :

    • Ethyl malonyl chloride has been synthesized using a green chemistry approach, avoiding solvents like methylene chloride. This method offers higher conversion rates compared to solvent processes, emphasizing the importance of environmentally friendly practices in chemical synthesis (Patil & Chavan, 2015).
  • Pharmaceutical Research :

    • It's used in the preparation of 4-hydroxypyran-2-ones from aryl ketones, which are precursors in synthesizing compounds like phenoxan, known for anti-HIV activity (Garey et al., 1995).
  • Chemical Structure Analysis :

    • Studies on the conformations of this compound and its methyl ester counterpart reveal diketo conformers, contributing to a better understanding of their molecular structure and behavior (Schiavoni, Mack, & Védova, 1996).
  • Chemical Reactions and Selectivity :

    • This compound is involved in base-switched annuloselectivity reactions with imines, leading to the formation of distinct products like ethyl trans-β-lactam-3-carboxylates and 2,3-dihydro-1,3-oxazin-4-one derivatives. This showcases its role in versatile chemical reactions and the synthesis of novel compounds (Yang, Li, Zhang, & Xu, 2014).
  • Material Science :

    • In the field of material science, this compound has been used to modify end groups of certain compounds, influencing their solubility in supercritical carbon dioxide. This is crucial for understanding solubility behavior in novel materials and applications (Chang et al., 2012).

Mechanism of Action

Target of Action

Ethyl malonyl chloride is a versatile acylating agent . Its primary targets are propargyl alcohols, hydrazines, and amines . These targets play a crucial role in various chemical reactions, particularly in the formation of bonds with other molecules.

Mode of Action

The compound interacts with its targets through acylation . Acylation is a process where an acyl group is introduced into a molecule. In the case of this compound, it donates its acyl group to the target molecules (propargyl alcohols, hydrazines, and amines), resulting in the formation of new bonds and the alteration of the target molecules’ structure and properties.

Biochemical Pathways

This compound is involved in the ethylmalonyl-CoA pathway . This pathway is central to the carbon metabolism of many α-proteobacteria and actinomycetes . Its function is to convert acetyl-CoA, a central carbon intermediate, to other precursor metabolites for cell carbon biosynthesis . The unique reductive carboxylation of crotonyl-CoA by the enzyme crotonyl-CoA carboxylase/reductase can be considered the committed step for acetyl-CoA assimilation by the ethylmalonyl-CoA pathway .

Result of Action

The acylation of target molecules by this compound leads to the formation of new compounds. For instance, it has been used in the synthesis of liquid-crystalline methanofullerodendrimers, 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks .

Action Environment

This compound is sensitive to moisture and should be used in a well-ventilated area . It’s important to avoid all personal contact, including inhalation . Environmental factors such as temperature, humidity, and the presence of other reactive substances can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Ethyl malonyl chloride is classified as a combustible liquid that causes severe skin burns and eye damage . It reacts violently with water . It should be stored under inert gas in a well-ventilated place and kept cool .

Future Directions

Ethyl malonyl chloride is a key reagent in organic synthesis, especially in the synthesis of malonic acid derivatives and heterocyclic derivatives . The base-switched annuloselectivity in the reactions of this compound and imines has been successfully realized . This opens up new possibilities for the use of this compound in organic synthesis .

Biochemical Analysis

Biochemical Properties

Ethyl malonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an acylating agent for propargyl alcohols, hydrazines, and amines . The nature of these interactions involves the formation of new bonds, contributing to the synthesis of complex biochemical compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an acylating agent. It can form new bonds with biomolecules, leading to changes in their structure and function This can result in enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It’s crucial to handle this compound with care due to its corrosive nature and reactivity with water .

Metabolic Pathways

This compound is related to malonic acid, which is involved in various metabolic pathways. Malonic acid is a substrate for fatty acid biosynthesis and is converted to malonyl-CoA by malonyl-CoA synthetase . Malonyl-CoA is a key metabolic effector of obesity and cardiac fatty acid oxidation

Properties

IUPAC Name

ethyl 3-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFADUNOPOSMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189786
Record name Ethyl 3-chloro-3-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36239-09-5
Record name Ethyl 3-chloro-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36239-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-3-oxopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036239095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-chloro-3-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-chloro-3-oxopropionate
Source European Chemicals Agency (ECHA)
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Record name ETHYL 3-CHLORO-3-OXOPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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